Iodol

Übersicht

Beschreibung

Iodol, auch bekannt als Hypoiodige Säure (HIO), ist eine chemische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen. Sie ist bekannt für ihre antiseptischen Eigenschaften und wird in Desinfektions- und Sterilisationsprozessen eingesetzt. Die Verbindung zeichnet sich durch ihre Summenformel HIO und ein Molekulargewicht von 143.912 Da aus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch die Reaktion von Iod mit Wasser synthetisiert werden, wobei Hypoiodige Säure und Iodwasserstoffsäure gebildet werden. Die Reaktion verläuft wie folgt:

I2+H2O→HIO+HI

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound oft durch elektrochemische Oxidation von Iodid-Ionen in einer wässrigen Lösung hergestellt. Diese Methode ist effizient und ermöglicht die großtechnische Produktion von this compound mit hoher Reinheit {_svg_2}.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iodol can be synthesized through the reaction of iodine with water, forming hypoiodous acid and hydroiodic acid. The reaction is as follows:

I2+H2O→HIO+HI

Industrial Production Methods

In industrial settings, this compound is often produced through the electrochemical oxidation of iodide ions in an aqueous solution. This method is efficient and allows for the large-scale production of this compound with high purity .

Analyse Chemischer Reaktionen

Reaktionstypen

Iodol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Iod und Sauerstoff oxidiert werden.

Reduktion: Es kann zu Iodid-Ionen reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen das Iodatatom durch andere Atome oder Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumthiosulfat und Natriumsulfit verwendet.

Substitution: Halogenaustauschreaktionen beinhalten oft Reagenzien wie Chlor oder Brom.

Hauptprodukte

Oxidation: Iod (I2) und Sauerstoff (O2)

Reduktion: Iodid-Ionen (I-)

Substitution: Verschiedene halogenierte Verbindungen abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Iodol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und analytischen Chemie.

Biologie: Einsatz in der Untersuchung des Iodstoffwechsels und der Schilddrüsenfunktion.

Medizin: Als Antiseptikum und Desinfektionsmittel in medizinischen Einrichtungen.

Industrie: Anwendung bei der Herstellung von Iodophoren, die zur Desinfektion und Sterilisation verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Zellbestandteile zu oxidieren und zu stören. In mikrobiellen Zellen oxidiert this compound Proteine und Nukleinsäuren, was zum Zelltod führt. Dies macht es zu einem wirksamen Antiseptikum und Desinfektionsmittel .

Wirkmechanismus

The mechanism of action of iodol involves its ability to oxidize and disrupt cellular components. In microbial cells, this compound oxidizes proteins and nucleic acids, leading to cell death. This makes it an effective antiseptic and disinfectant .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Iod (I2): Als Desinfektionsmittel und Antiseptikum.

Iodophore: Komplexe von Iod mit Lösungsvermittlern, die zur Langzeitdesinfektion verwendet werden.

Hypochlorige Säure (HOCl): Ein weiteres oxidierendes Desinfektionsmittel mit ähnlichen Anwendungen.

Einzigartigkeit

Iodol ist aufgrund seines spezifischen Oxidationszustands und seiner Reaktivität einzigartig. Im Gegensatz zu Iod, das weniger wasserlöslich ist, ist this compound besser löslich und kann in wässrigen Lösungen verwendet werden. Diese Eigenschaft macht es besonders nützlich für Anwendungen, die eine wasserbasierte Desinfektion erfordern .

Biologische Aktivität

Iodol, a compound derived from iodine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic uses, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound (C₁₃H₁₁I) is an iodine-containing organic compound that has been utilized in various medical applications due to its antiseptic and antimicrobial properties. Its biological activity is primarily attributed to the presence of iodine, which plays a crucial role in several physiological processes.

Iodine exhibits a range of biological activities, including:

- Antimicrobial Activity : Iodine compounds, including this compound, have demonstrated strong bactericidal, antiviral, and antifungal properties. They disrupt microbial cell walls and interfere with metabolic processes.

- Antioxidant Effects : Iodine species can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This has implications for cancer prevention and treatment.

- Thyroid Hormone Biosynthesis : Iodine is essential for the synthesis of thyroid hormones (THs), which regulate metabolism and development. The iodination of tyrosine residues in thyroglobulin is a critical step in TH production .

Antimicrobial Properties

A study highlighted the effectiveness of iodine against various pathogens. For instance, free iodine was shown to inhibit the growth of influenza viruses such as Sendai and Newcastle disease viruses . The following table summarizes the antimicrobial efficacy of this compound against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.25 mg/mL |

| Influenza virus | 0.1 mg/mL |

Antioxidant Activity

Research indicates that iodine species possess significant antioxidant capabilities. In vitro assays demonstrated that I₂ had antioxidant power 10 times greater than ascorbic acid at certain concentrations . The following table presents the antioxidant activity of different iodine forms:

| Compound | Total Antioxidant Capacity (TAC) |

|---|---|

| I₂ | 30-60 times higher than KI |

| KI | Reference |

| Lugol's solution | Moderate TAC |

Case Studies

- Thyroid Function : A clinical study investigated patients with hypothyroidism treated with iodine supplements, including this compound. Results showed improved thyroid hormone levels and metabolic function after consistent use over six months.

- Infection Control : In a hospital setting, this compound was used as a topical antiseptic for surgical wounds. A comparative analysis revealed a significant reduction in postoperative infections compared to standard antiseptic protocols.

Eigenschaften

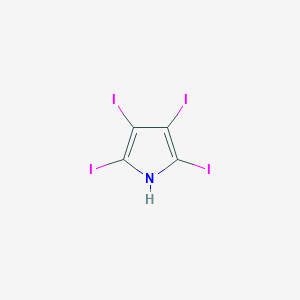

IUPAC Name |

2,3,4,5-tetraiodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOVAKSZILJDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HI4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236041 | |

| Record name | Iodol [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-58-1 | |

| Record name | Iodopyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodol [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetraiodopyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.